![molecular formula C14H9FOS B6374181 4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95% CAS No. 1261979-77-4](/img/structure/B6374181.png)
4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95%
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Overview
Description
4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95% (BTFP) is an organic compound with a wide range of applications in scientific research. It is a colorless to pale yellow solid, soluble in organic solvents, and has a melting point of approximately 80°C. BTFP is commonly used in organic synthesis, as a reagent in biochemical experiments, and as an analytical tool in the study of biological systems.
Scientific Research Applications
4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as an analytical tool in the study of biological systems, and as a building block for the synthesis of novel compounds. Additionally, 4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95% has been used in the study of enzyme kinetics, in the analysis of drug metabolism, and in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95% is still not fully understood. However, it is believed that the compound binds to certain proteins in the cell and alters their activity, resulting in changes in the cell’s physiology. In particular, 4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95% has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95% are not well understood. However, studies have suggested that the compound can inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. Additionally, 4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95% has been shown to have antioxidant and anti-inflammatory effects in some cell cultures.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95% in laboratory experiments is its low cost and ease of synthesis. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the compound is highly toxic and should be handled with care. Additionally, the effects of 4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95% on biochemical and physiological processes are still not fully understood, so caution should be taken when using the compound in experiments.
Future Directions
Given the wide range of applications of 4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95%, there are many potential future directions for research. These include further investigation into the biochemical and physiological effects of 4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95%, development of new synthesis methods for the compound, and exploration of potential applications in drug development. Additionally, further research into the mechanism of action of 4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95% is needed in order to better understand how the compound interacts with proteins and other molecules in the cell. Finally, additional research into the safety and toxicity of 4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95% is needed in order to ensure its safe use in laboratory experiments.
Synthesis Methods
4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 2-bromobenzothiophene with 3-fluorophenol in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 4-benzo[b]thiophen-2-yl)-3-fluorophenol and 2-benzo[b]thiophen-4-yl)-3-fluorophenol. The second step involves the separation of the two products by chromatography or other methods.
properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FOS/c15-12-8-10(16)5-6-11(12)14-7-9-3-1-2-4-13(9)17-14/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVFSCHJVHASKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C=C(C=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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